2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one
Overview
Description
2-chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone is an aromatic ketone.
Scientific Research Applications
Synthesis and Structural Characterization
A study by Louroubi et al. (2019) discusses the synthesis of a pyrrole derivative similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. This compound was synthesized using a four-component coupling reaction and studied using various spectroscopic techniques. The compound showed good inhibition efficiency on steel surfaces, indicating its potential in corrosion inhibition applications (Louroubi et al., 2019).
Heterocyclization and Enamino Ketone Reactions
Moskvina et al. (2015) described a process involving the heterocyclization of compounds structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone to produce isoflavones. The study also explored the reactions of enamino ketone with various binucleophiles, leading to the synthesis of isoxazole and pyrazoles (Moskvina, Shilin & Khilya, 2015).
Biotransformation for Chiral Intermediate Synthesis
A study by Miao et al. (2019) on a compound structurally similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone involved biotransformation using a bacterial strain. This process led to the highly stereoselective synthesis of a chiral intermediate, demonstrating the potential of such compounds in biocatalysis and drug synthesis (Miao, Liu, He & Wang, 2019).
Photoisomerization Studies
Research by Kowalewski and Margaretha (1993) involved the photoisomerization of cyclic sulfoxides structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. The study provided insights into the isomerization process and subsequent reactions, indicating the compound's potential in photochemical applications (Kowalewski & Margaretha, 1993).
Synthesis of Nitroso Derivatives
A study by Abdelhamid et al. (2006) on compounds similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone explored their reactions with different reagents to synthesize various nitroso derivatives. These findings are significant for the development of new compounds with potential pharmaceutical applications (Abdelhamid, Elghandour, Ahmed & Zaki, 2006).
Future Directions
Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, further studies could explore the biological activities, safety, and toxicity of “2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone”.
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-5-9(10(15)6-12)8(2)14(7)11-3-4-16-13-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUMCOAHTVMOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC=C2)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324694 | |
Record name | 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
857041-83-9 | |
Record name | 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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